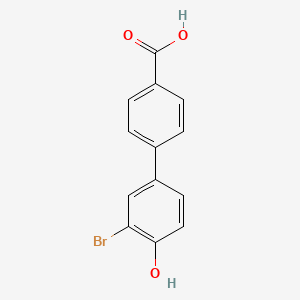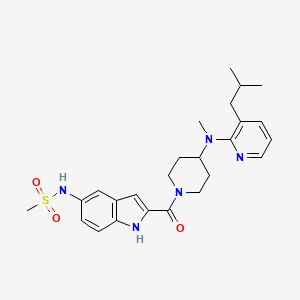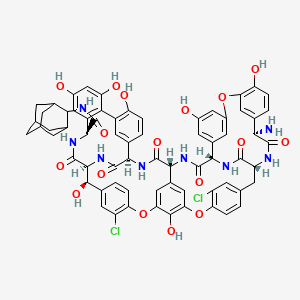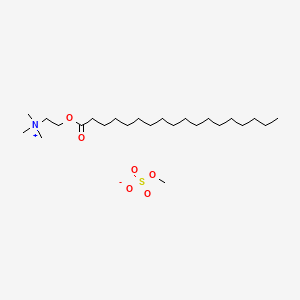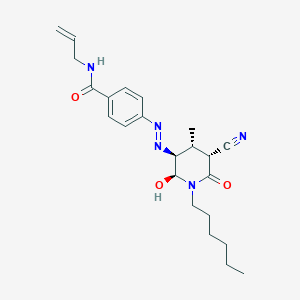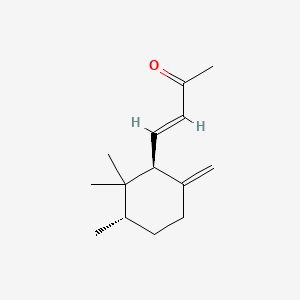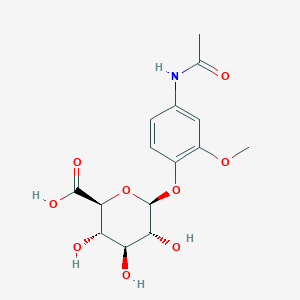
3-Methoxyacetaminophen glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyacetaminophen glucuronide is a metabolite of acetaminophen (commonly known as paracetamol). It is formed through the glucuronidation process, where 3-methoxyacetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and toxicology studies as it helps in understanding the metabolism and excretion of acetaminophen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyacetaminophen glucuronide involves the glucuronidation of 3-methoxyacetaminophen. One method includes the use of sulfur trioxide pyridine complex in pyridine at 40°C for 3 hours . This reaction results in the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity in producing the desired glucuronide conjugate .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxyacetaminophen glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions increase the compound’s water solubility, facilitating its excretion.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT enzymes.
Sulfation: Sulfur trioxide pyridine complex in pyridine.
Major Products Formed
The major products formed from these reactions are this compound and 3-methoxyacetaminophen sulfate .
Wissenschaftliche Forschungsanwendungen
3-Methoxyacetaminophen glucuronide is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of acetaminophen.
Toxicology: Understanding the hepatotoxicity of acetaminophen and its metabolites.
Genomics: Genome-wide association studies to identify genetic loci related to acetaminophen metabolism.
Drug Development: Evaluating the safety and efficacy of new drugs by studying their metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-methoxyacetaminophen glucuronide involves its formation through the glucuronidation of 3-methoxyacetaminophen by UGT enzymes. This process increases the compound’s water solubility, facilitating its excretion through the kidneys . The glucuronide conjugate is excreted by transporters in the hepatocyte membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxyacetaminophen glucuronide
- 3-Methoxyacetaminophen sulfate
- Acetaminophen glucuronide
Uniqueness
3-Methoxyacetaminophen glucuronide is unique due to its specific formation from 3-methoxyacetaminophen, which involves methylation by catechol-O-methyltransferase (COMT) followed by glucuronidation . This distinguishes it from other acetaminophen metabolites that do not undergo the same methylation step.
Eigenschaften
CAS-Nummer |
52092-55-4 |
|---|---|
Molekularformel |
C15H19NO9 |
Molekulargewicht |
357.31 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
XLGYMPUDHJPLNR-DKBOKBLXSA-N |
Isomerische SMILES |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


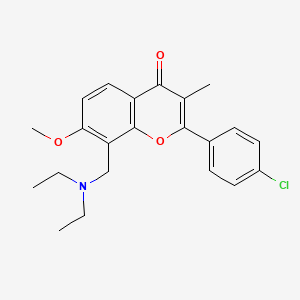
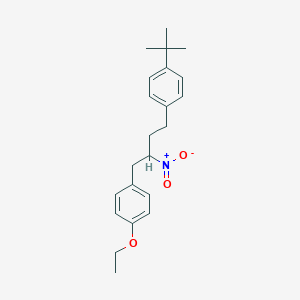
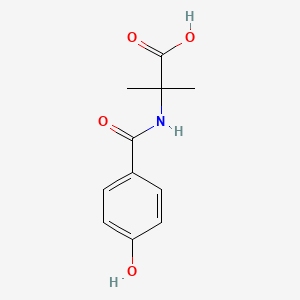
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

